molecular formula C13H9ClF3N3O B1412680 3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-hydroxybenzimidamide CAS No. 1823183-42-1

3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-hydroxybenzimidamide

Cat. No.: B1412680
CAS No.: 1823183-42-1
M. Wt: 315.68 g/mol
InChI Key: OHLNLWQGSRJODS-UHFFFAOYSA-N
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Description

3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-hydroxybenzimidamide is a complex organic compound featuring a pyridine ring substituted with chlorine and trifluoromethyl groups, and a benzimidamide moiety with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-hydroxybenzimidamide typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with 3-chloro-5-(trifluoromethyl)pyridine and benzimidamide.

    Nitration and Reduction: The pyridine derivative undergoes nitration followed by reduction to introduce the hydroxyl group.

    Coupling Reaction: The hydroxylated pyridine is then coupled with benzimidamide under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature Control: Maintaining optimal temperatures to ensure efficient reactions and prevent decomposition of intermediates.

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-hydroxybenzimidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the pyridine ring.

    Substitution: Halogen atoms (chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu).

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Dehydroxylated derivatives.

    Substitution Products: Compounds with different functional groups replacing chlorine.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology

In biological research, 3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-hydroxybenzimidamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. Its structure suggests it could interact with biological targets, leading to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-hydroxybenzimidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The trifluoromethyl and chlorine groups enhance its binding affinity and specificity, while the hydroxyl group can participate in hydrogen bonding, stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-5-(trifluoromethyl)pyridine: Lacks the benzimidamide and hydroxyl groups, making it less versatile.

    N-hydroxybenzimidamide: Does not have the pyridine ring, limiting its applications in certain reactions.

    3-(trifluoromethyl)pyridine derivatives: Similar in structure but may lack the specific reactivity provided by the chlorine and hydroxyl groups.

Uniqueness

3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-hydroxybenzimidamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-hydroxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3N3O/c14-10-5-9(13(15,16)17)6-19-11(10)7-2-1-3-8(4-7)12(18)20-21/h1-6,21H,(H2,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLNLWQGSRJODS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=NO)N)C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-hydroxybenzimidamide
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3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-hydroxybenzimidamide
Reactant of Route 3
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3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-hydroxybenzimidamide

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